

Spectroscopic Analysis of Methyl 6-bromo-5-fluoronicotinate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-bromo-5-fluoronicotinate

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This technical guide provides a summary of the available spectroscopic data for **Methyl 6-bromo-5-fluoronicotinate** (CAS No: 1214336-88-5), a halogenated pyridine derivative of interest in pharmaceutical and organic synthesis. The document compiles known mass spectrometry and nuclear magnetic resonance data and outlines standardized experimental protocols for these analytical techniques.

Chemical Identity

Identifier	Value
Compound Name	Methyl 6-bromo-5-fluoronicotinate
Synonyms	Methyl 6-bromo-5-fluoropyridine-3-carboxylate, 2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine
CAS Number	1214336-88-5
Molecular Formula	C ₇ H ₅ BrFNO ₂
Molecular Weight	234.02 g/mol
Monoisotopic Mass	232.94878 Da

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various adducts of **Methyl 6-bromo-5-fluoronicotinate** provide valuable information for mass spectrometry analysis. These predictions, available through databases such as PubChem, are crucial for identifying the compound in mass spectrometric assays.^[1]

Adduct	Predicted m/z
$[M+H]^+$	233.95606
$[M+Na]^+$	255.93800
$[M-H]^-$	231.94150
$[M+NH_4]^+$	250.98260
$[M+K]^+$	271.91194

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, quantitative 1H and ^{13}C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicities, are not readily available in peer-reviewed literature or public databases. However, commercial suppliers of **Methyl 6-bromo-5-fluoronicotinate** often provide a certificate of analysis stating that the 1H NMR spectrum conforms to the expected structure. This indicates that the compound has been verified by NMR, though the specific data is not published.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for small organic molecules like **Methyl 6-bromo-5-fluoronicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- **Dissolution:** Dissolve 5-25 mg of **Methyl 6-bromo-5-fluoronicotinate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent should be

based on the solubility of the compound and the desired chemical shift window.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering if necessary.

^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard pulse-acquire sequence.
- Acquisition Parameters:
 - Sweep Width: Typically 12-16 ppm.
 - Data Points: 32K or 64K.
 - Number of Scans: 8 to 16, depending on sample concentration.
 - Relaxation Delay (d1): 1-5 seconds.
 - Temperature: 298 K (25 °C).

^{13}C NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse-acquire sequence.
- Acquisition Parameters:
 - Sweep Width: Typically 0-220 ppm.
 - Data Points: 64K.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.

- Relaxation Delay (d1): 2 seconds.

Mass Spectrometry (MS)

Sample Preparation:

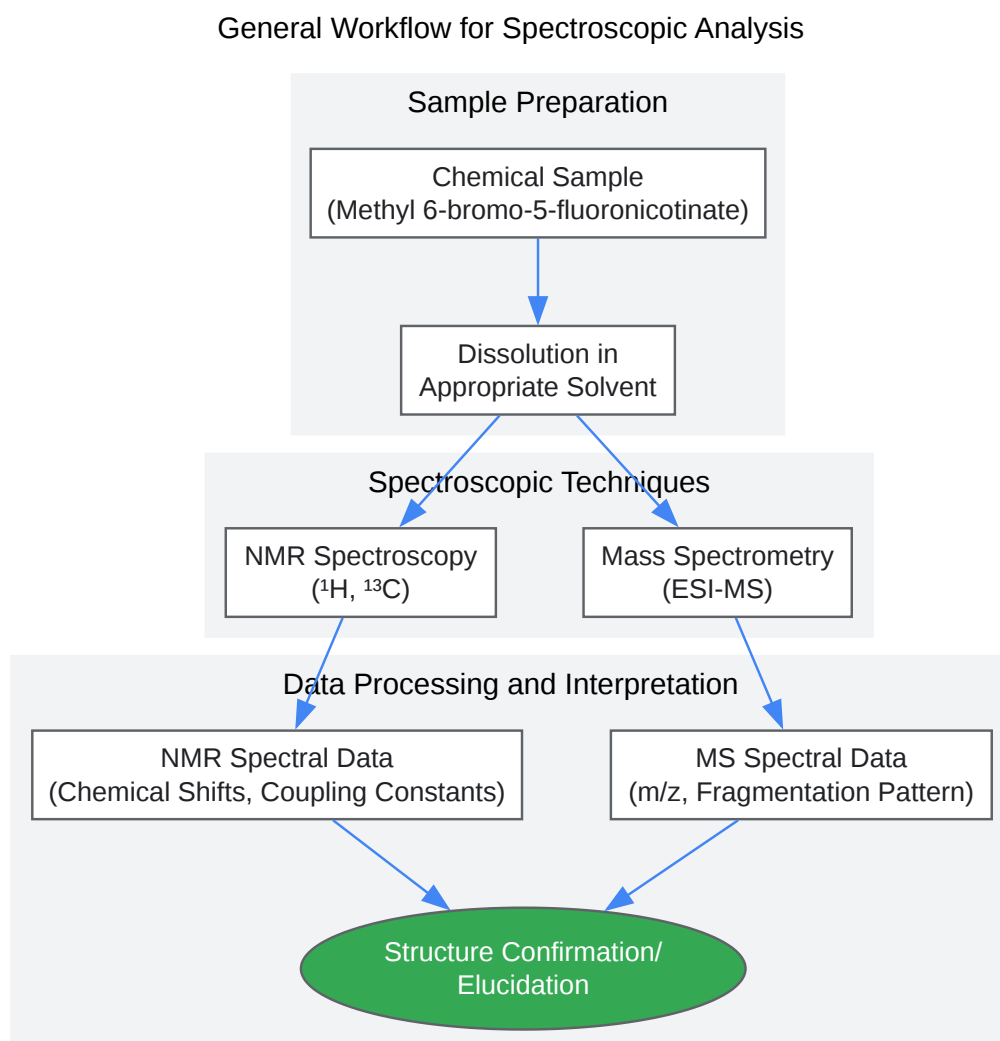
- Dissolution: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like HPLC or UPLC for separation prior to analysis.

Data Acquisition (Electrospray Ionization - ESI):

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode.
- ESI Source Parameters:
 - Capillary Voltage: 3-5 kV.
 - Nebulizer Gas (N₂): Set to an appropriate pressure for stable spray.
 - Drying Gas (N₂) Flow and Temperature: Optimized to desolvate the ions effectively (e.g., 8-12 L/min at 200-350 °C).
- Mass Analysis:
 - Scan Range: A range appropriate to detect the expected molecular ions and fragments (e.g., m/z 50-500).
 - Data Acquisition: Full scan mode to detect all ions within the mass range. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

Visualizations

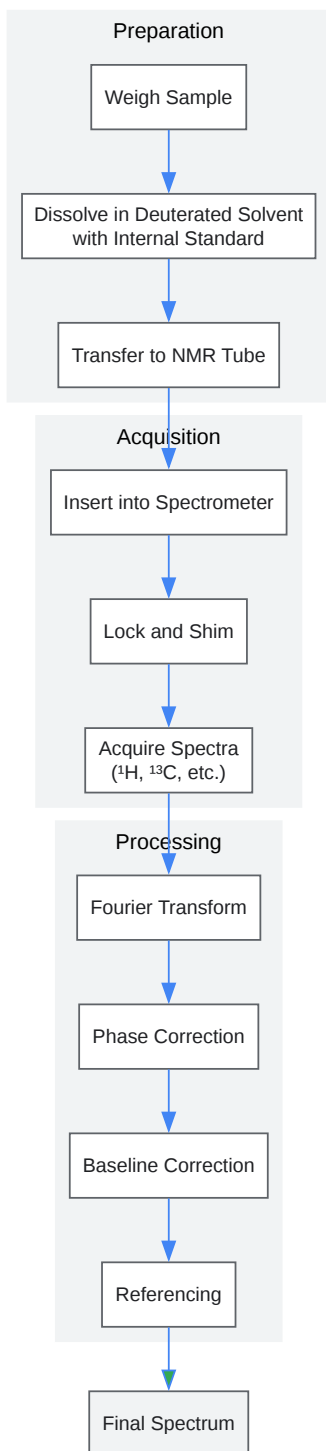
The following diagrams illustrate the logical workflows for the spectroscopic analysis of a chemical sample.



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Caption: General workflow for the spectroscopic analysis of a chemical sample.

NMR Experimental Workflow



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Caption: A detailed workflow for conducting an NMR experiment.

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References

- 1. PubChemLite - Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]
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